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# discovery and medicinal chemistry of omarigliptin

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An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Omarigliptin

## **Executive Summary**

Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Merck & Co. for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its chemical structure is (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine.[3] The discovery of omarigliptin was driven by the goal of creating a DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly oral administration, thereby improving patient convenience and adherence compared to the daily dosing required for earlier agents in its class.[3][4]

This document provides a comprehensive overview of the discovery, medicinal chemistry, mechanism of action, pharmacology, and clinical efficacy of **omarigliptin**. It details the structure-activity relationship (SAR) studies that led to its selection, its synthetic manufacturing routes, and includes detailed experimental protocols for key assays.

### **Discovery and Lead Optimization**

The development of **omarigliptin** stemmed from the clinical success of first-generation DPP-4 inhibitors like sitagliptin.[3] While effective, the daily dosing regimen of these drugs presented an opportunity for innovation. The primary goal was to identify a novel, potent, and selective DPP-4 inhibitor with a long half-life amenable to once-weekly dosing.[2][5]

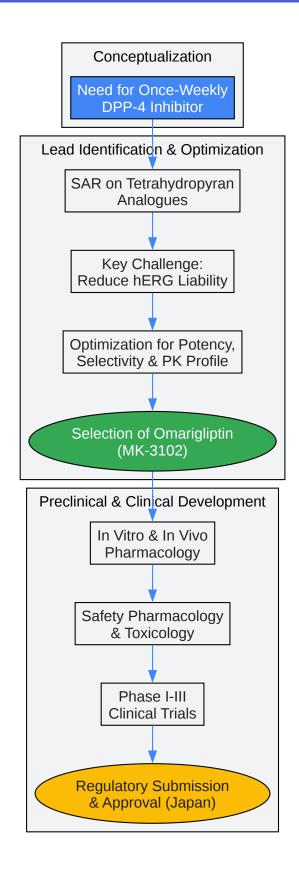


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The discovery process involved systematic structure-activity relationship (SAR) studies of various tetrahydropyran analogues.[3] A key challenge was to reduce the basicity of the amine group compared to earlier cyclohexylamine analogues, which had shown potential for hERG potassium channel-related cardiotoxicity. The introduction of a tetrahydropyran scaffold successfully reduced this basicity, mitigating the risk of QTc prolongation.[3] Through extensive optimization of substituents on the tetrahydropyran and pyrazolopyrrolidine rings, **omarigliptin** was identified as a clinical candidate with a unique combination of high potency, excellent selectivity, and a favorable pharmacokinetic profile characterized by low clearance and a long terminal half-life in preclinical species.[3]





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**Caption: Omarigliptin** Discovery and Development Workflow.



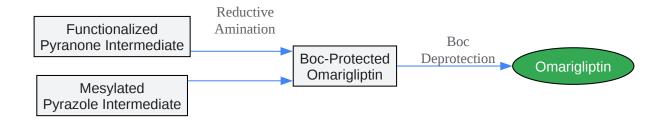
# Medicinal Chemistry Synthesis

The commercial manufacturing route for **omarigliptin** is a convergent synthesis.[5] The molecule is assembled from two key fragments: a highly functionalized pyranone and a mesylated pyrazole. The final steps involve a diastereoselective reductive amination to connect these fragments, followed by the deprotection of a Boc (tert-butyloxycarbonyl) group.[6]

The synthesis of the complex pyranone intermediate is notable for its reliance on three ruthenium-catalyzed reactions:

- Dynamic Kinetic Resolution (DKR): A Ru-catalyzed reduction of a racemic α-aminoketone establishes the two crucial contiguous stereocenters.[6][7]
- Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.[5][6]
- Oxidation: A Ru-catalyzed oxidation of the resulting pyranol yields the target pyranone.[5][6]

Alternative scalable syntheses have also been developed, focusing on metal-free transformations and efficient, stereocontrolled reactions like asymmetric Henry reactions to generate key intermediates.[8][9]



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Caption: Convergent Synthesis Strategy for Omarigliptin.

#### Structure-Activity Relationship (SAR)



The SAR for **omarigliptin** and its analogues has been extensively studied.[3][10] Key findings include:

- Tetrahydropyran Core: This scaffold was critical for reducing the basicity of the primary amine compared to earlier cyclohexylamine-based inhibitors, thereby mitigating hERG channel activity.[3]
- 2,5-Difluorophenyl Group: This group optimally occupies the S1 pocket of the DPP-4 enzyme.[11]
- Amine at C3: The (3S)-amino configuration is essential for potent DPP-4 inhibition, forming key interactions with residues Glu205, Glu206, and Tyr662 in the enzyme's active site.[11]
- Pyrrolopyrazole Moiety: This bicyclic system attached at the C5 position contributes significantly to the long half-life and overall pharmacokinetic profile.
- Methylsulfonyl Group: The N-sulfonylation of the pyrazole ring was a critical modification that enhanced potency and pharmacokinetic properties.[12]

### **Mechanism of Action**

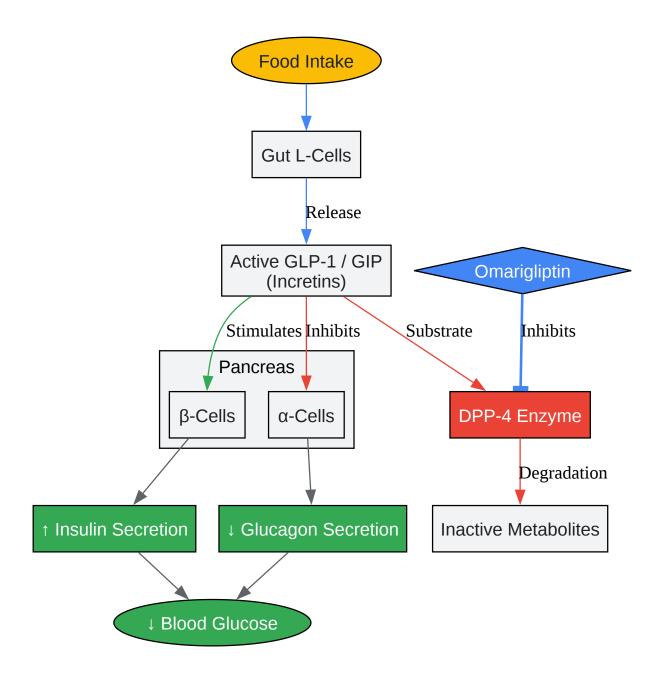
**Omarigliptin** is a competitive and reversible inhibitor of the DPP-4 enzyme.[3][13] DPP-4 is a serine protease that rapidly inactivates the endogenous incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15][16] These hormones are released by the gut in response to food and play a crucial role in glucose homeostasis.[17]

By inhibiting DPP-4, **omarigliptin** prevents the degradation of GLP-1 and GIP, thereby increasing their active concentrations and prolonging their effect.[4][14] This leads to:

- Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[16][18]
- Suppressed Glucagon Release: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[16][18]



The combination of these effects results in improved glycemic control, including lower fasting and postprandial glucose levels, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[4][15]



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Caption: Omarigliptin's Mechanism of Action via DPP-4 Inhibition.

## Pharmacology and Efficacy



#### In Vitro Pharmacology

**Omarigliptin** is a highly potent inhibitor of DPP-4 and demonstrates excellent selectivity against other proteases, including DPP-8 and DPP-9, which is important for minimizing potential off-target effects.[3]

Table 1: In Vitro DPP-4 Inhibition and Selectivity

Parameter	Value	Reference
DPP-4 IC50	1.6 nM	[3][13]
DPP-4 Ki	0.8 nM	[3][13]
Selectivity vs. QPP, FAP, PEP, DPP-8, DPP-9	IC50 > 67 μM	[3][13]

| Ion Channel Activity (IKr, Cav1.2, Nav1.5) | IC50 > 30  $\mu$ M |[3][13] |

#### **Pharmacokinetics**

The pharmacokinetic (PK) profile of **omarigliptin** is characterized by low plasma clearance and a long terminal half-life, supporting a once-weekly dosing schedule.[3] It has high oral bioavailability in preclinical species.[3] In humans, absorption is rapid, and steady state is achieved after 2 to 3 weeks of weekly dosing.[19][20] Food does not have a clinically significant effect on its pharmacokinetics.[19][21]

Table 2: Preclinical Pharmacokinetic Parameters

Species	Clearance (mL/min/kg)	Vdss (L/kg)	Half-life (t½) (h)	Oral Bioavailabil ity (%)	Reference
Rat	1.1	0.8 - 1.3	~11	~100	[3]

| Dog | 0.9 | 0.8 - 1.3 | ~22 | ~100 |[3] |

Table 3: Human Pharmacokinetic and Pharmacodynamic Profile



Parameter	Description	Reference
Dosing Regimen	25 mg, once weekly	[14]
Time to Steady State	2 - 3 weeks	[19][20]
DPP-4 Inhibition (at 168h post-dose)	~77% to 89%	[19][20]
Effect on Active GLP-1	~2-fold increase (weighted average)	[20]
Renal Clearance	~2 L/h	[20]

| Effect of Renal Impairment | AUC increased by ~56% in severe RI and ~97% in ESRD |[22] |

#### **Clinical Efficacy**

Clinical trials have consistently demonstrated the efficacy of **omarigliptin** in improving glycemic control in patients with T2DM.[23] A meta-analysis of 16 randomized controlled trials involving over 8,800 subjects showed that **omarigliptin** was superior to placebo in reducing HbA1c.[24] Head-to-head trials have shown that once-weekly **omarigliptin** is non-inferior to once-daily sitagliptin in reducing A1C levels.[25]

Table 4: Summary of Clinical Efficacy Data

Study <i>l</i> Comparison	Key Outcome	Result	Reference
Dose-Ranging Study (12 weeks)	Placebo-adjusted HbA1c change (25 mg dose)	-0.72%	[23]
vs. Placebo (Meta- analysis)	Mean difference in HbA1c reduction	-0.58%	[24]
vs. Sitagliptin (24 weeks)	Mean HbA1c reduction from baseline (7.5%)	-0.47% (omarigliptin) vs0.43% (sitagliptin)	[25]



| Add-on to Metformin + Glimepiride (24 weeks) | Placebo-adjusted HbA1c change from baseline (~8.5%) | -0.61% |[26] |

**Omarigliptin** is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors and a low incidence of hypoglycemia.[23][26]

# Key Experimental Protocols DPP-4 Activity Assay

- Objective: To determine the in vitro inhibitory potency (IC50) of **omarigliptin** against the DPP-4 enzyme.
- Methodology:
  - Enzyme and Substrate: Recombinant human DPP-4 enzyme is used. A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).
  - Inhibitor Preparation: Omarigliptin is serially diluted in DMSO to create a range of concentrations for the dose-response curve.
  - Assay Procedure:
    - The DPP-4 enzyme is pre-incubated with varying concentrations of omarigliptin (or DMSO vehicle control) in a 96-well plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
    - The reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.
    - The plate is incubated at a controlled temperature (e.g., 37°C).
    - The fluorescence of the released AMC product is measured kinetically over time using a fluorescence plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
  - Data Analysis: The rate of reaction (fluorescence increase per minute) is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is



determined. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

#### Pharmacokinetic Analysis in Preclinical Species

- Objective: To determine the pharmacokinetic parameters of **omarigliptin** in rats and dogs.[3]
- Methodology:
  - Dosing: Male Sprague-Dawley rats and beagle dogs are administered omarigliptin via intravenous (IV) and oral (PO) routes.[3]
  - Sample Collection: Serial blood samples are collected at specified time points post-dose
     (e.g., 5, 15, 30 min and 1, 2, 4, 6, 8, 24, 48, 72 h).[3] Blood is collected into tubes
     containing an anticoagulant (e.g., EDTA).
  - Sample Processing: Plasma is separated by centrifugation.[3]
  - Bioanalysis:
    - Plasma samples undergo protein precipitation with acetonitrile to extract the drug.[3] An internal standard (e.g., stable isotope-labeled omarigliptin) is added prior to precipitation.
    - The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the plasma concentration of **omarigliptin**.[3]
  - Data Analysis: Plasma concentration-time curves are generated for each animal.
     Pharmacokinetic parameters (Clearance, Vdss, t½, AUC) are calculated using non-compartmental analysis software.[3] Oral bioavailability is calculated as (AUCPO / AUCIV)
     \* (DoseIV / DosePO).

# General Protocol for Reductive Amination Synthesis Step

- Objective: To couple the pyranone intermediate with the mesylated pyrazole intermediate.[5]
- Methodology:



- Reaction Setup: The pyranone intermediate is dissolved in a suitable aprotic solvent, such as N,N-Dimethylacetamide (DMAc), in a reaction vessel under an inert atmosphere (e.g., nitrogen).
- Reagent Addition: The mesylated pyrazole intermediate is added to the solution. The mixture is cooled to a low temperature (e.g., -15°C).
- Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the cooled mixture. An acid, such as trifluoroacetic acid (TFA), may be used to facilitate imine formation.[7]
- Reaction Monitoring: The reaction is stirred at a controlled temperature for a specified duration (e.g., 22 hours).[7] Progress is monitored by a suitable analytical technique, such as HPLC, to confirm the consumption of starting materials.
- Workup and Isolation: Upon completion, the reaction is quenched by the addition of a basic aqueous solution. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected omarigliptin, which is then purified, typically by crystallization.

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